molecular formula C18H16FN3O3 B11105017 N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11105017
M. Wt: 341.3 g/mol
InChI Key: CZSCMWUMBHVTOQ-PDVUDHOGSA-N
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Description

N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones with different substituents on the aromatic rings. Examples include:

  • N’-[(2E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE
  • N’-[(2E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(2E3E)-4-(2-FLUOROPHENYL)BUT-3-EN-2-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups can enhance its reactivity and potential for forming specific interactions with biological targets.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C18H16FN3O3/c1-13(6-9-15-4-2-3-5-17(15)19)20-21-18(23)12-14-7-10-16(11-8-14)22(24)25/h2-11H,12H2,1H3,(H,21,23)/b9-6+,20-13+

InChI Key

CZSCMWUMBHVTOQ-PDVUDHOGSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2F

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2F

Origin of Product

United States

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